NSC 109555

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

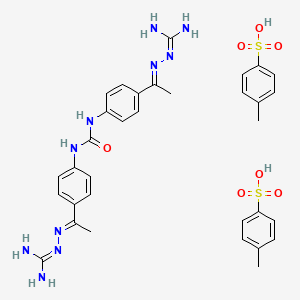

1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N10O.2C7H8O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*2-5H,1H3,(H,8,9,10)/b26-11+,27-12+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQGNVANOSOABS-XMDRLFCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N10O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NSC 109555: A Deep Dive into its Mechanism of Action as a Selective Chk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 has emerged as a significant molecule in the study of cell cycle regulation and DNA damage response due to its potent and selective inhibition of Checkpoint kinase 2 (Chk2).[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The information presented herein is intended to support further research and drug development efforts targeting the Chk2 signaling pathway.

Core Mechanism of Action: ATP-Competitive Inhibition of Chk2

The primary mechanism of action of this compound is its function as a highly potent and selective ATP-competitive inhibitor of the serine/threonine kinase Chk2.[1][2][3] Chk2 is a critical component of the DNA damage response pathway, becoming activated in response to genomic instability and DNA damage. Its activation leads to either cell cycle arrest to facilitate DNA repair or, in cases of severe damage, apoptosis. By targeting Chk2, inhibitors like this compound have the potential to be used in combination with DNA-damaging chemotherapeutic agents to enhance their efficacy in cancer treatment.

The crystal structure of the Chk2 catalytic domain in complex with this compound (PDB ID: 2W0J) has been resolved, providing a detailed understanding of their interaction.[1][3][5] This structural data confirms that this compound occupies the ATP-binding pocket of Chk2.[1][3] The binding mode is characterized by an elongated conformation of the inhibitor within the pocket, a configuration that differs from earlier predictions based on molecular modeling.[1] This specific interaction is crucial for its inhibitory activity and provides a structural basis for the rational design of next-generation Chk2 inhibitors with improved pharmacological properties.

Quantitative Analysis of Inhibitory Potency and Selectivity

The inhibitory activity of this compound against Chk2 and other kinases has been quantified through various biochemical assays. The following table summarizes the key inhibitory concentration (IC50) values reported in the literature.

| Target Kinase | IC50 (nM) | Reference |

| Chk2 | 240 | [1] |

| Chk2 (cell-free kinase assay) | 200 | [2] |

| Chk1 | > 10,000 | [1] |

| Brk | 210 | [2] |

| c-Met | 6,000 | [2] |

| IGFR | 7,400 | [2] |

| LCK | 7,100 | [2] |

These data highlight the high potency of this compound against Chk2 and its significant selectivity over the closely related kinase Chk1 and a panel of other kinases.[1][2]

Cellular Effects and Therapeutic Potential

While this compound demonstrates high potency in biochemical assays, its effectiveness in cellular models has shown variability. Some studies reported it to be inactive in cellular assays, a characteristic attributed to the high polarity of its bisguanidine moieties, which may limit cell permeability and result in a suboptimal pharmacokinetic profile.[5]

Conversely, other research has demonstrated cellular activity. This compound was found to inhibit the growth of L1210 leukemia cells and induce autophagy in vitro.[2] Furthermore, it has been shown to potentiate the cytotoxic effects of the chemotherapeutic agent gemcitabine in various pancreatic cancer cell lines, including MIA PaCa-2, CFPAC-1, PANC-1, and BxPC-3.[2][6] This synergistic effect is associated with a reduction in gemcitabine-induced Chk2 phosphorylation and an enhancement of reactive oxygen species (ROS) production.[2][6]

Key Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

Cloning, Expression, and Purification of Chk2 Catalytic Domain for Crystallography

To enable structural studies, the catalytic domain of human Chk2 (residues Ser210-Glu531) was cloned, expressed, and purified.[1]

-

Amplification: The gene segment encoding the Chk2 catalytic domain was amplified from a full-length cDNA clone using polymerase chain reaction (PCR).

-

Cloning: The PCR product was inserted into an entry vector (pDONR201) via recombinational cloning. The nucleotide sequence was then experimentally confirmed.

-

Expression Vector: The open reading frame was subsequently transferred into a destination vector (pDEST-HisMBP) to create an expression plasmid. This plasmid directs the synthesis of the Chk2 catalytic domain as a fusion protein with an N-terminal Maltose Binding Protein (MBP) tag and a Tobacco Etch Virus (TEV) protease recognition site.

-

Protein Expression and Purification: The fusion protein was expressed in E. coli and purified. The MBP tag was subsequently removed by TEV protease cleavage to yield the purified Chk2 catalytic domain.

In Vitro Kinase Assay

The inhibitory effect of this compound on Chk2 activity was assessed using a cell-free kinase assay.[2]

-

Reaction Mixture: The assay mixture contained purified Chk2 enzyme, a suitable substrate (e.g., histone H1), and ATP.

-

Inhibitor Addition: Varying concentrations of this compound were added to the reaction mixture.

-

Phosphorylation Measurement: The level of substrate phosphorylation was quantified to determine the extent of Chk2 inhibition. The IC50 value was calculated as the concentration of this compound required to inhibit 50% of the Chk2 kinase activity.

Cellular Assays for Synergy with Gemcitabine

To investigate the synergistic effects of this compound and gemcitabine, a series of cellular assays were performed on pancreatic cancer cell lines.[6]

-

Cell Culture: Pancreatic cancer cells (e.g., MIA PaCa-2) were cultured under standard conditions.

-

Drug Treatment: Cells were treated with this compound, gemcitabine, or a combination of both at specified concentrations and for defined time periods.

-

Western Blot Analysis: Cell lysates were subjected to SDS-PAGE and western blotting to detect the cleavage of poly-ADP-ribose-polymerase (PARP), a marker of apoptosis.

-

Caspase-3/7 Activity Assay: The activity of executioner caspases 3 and 7, key mediators of apoptosis, was measured using a luminogenic substrate.

-

Reactive Oxygen Species (ROS) Measurement: The intracellular levels of ROS were quantified using a fluorescent probe.

Visualizing the Molecular and Cellular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

Caption: The Chk2 signaling pathway is activated by DNA damage, leading to cell cycle arrest, DNA repair, or apoptosis. This compound inhibits this pathway by preventing the activation of Chk2.

Caption: This workflow illustrates the experimental design to evaluate the synergistic effects of this compound and gemcitabine on pancreatic cancer cells, focusing on apoptosis and ROS production.

Conclusion and Future Directions

This compound is a seminal compound in the development of Chk2 inhibitors. Its high potency and selectivity, coupled with a well-defined mechanism of action, have established it as a valuable research tool. The structural insights gained from the Chk2-NSC 109555 complex have been instrumental in guiding the structure-assisted design of novel analogs with improved pharmacokinetic profiles and enhanced cellular activity.[5]

Future research should continue to build upon this foundation. The development of more cell-permeable and orally bioavailable Chk2 inhibitors, inspired by the chemotype of this compound, holds promise for clinical applications. Further investigation into the synergistic interactions of these inhibitors with a broader range of DNA-damaging agents and across different cancer types will be crucial in realizing their full therapeutic potential. The detailed understanding of the mechanism of action of this compound, as outlined in this guide, will undoubtedly continue to fuel these important endeavors.

References

- 1. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 2w0j - Crystal structure of Chk2 in complex with this compound, a specific inhibitor - Summary - Protein Data Bank Japan [pdbj.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

NSC 109555 Chk2 inhibition pathway

An In-depth Technical Guide to the NSC 109555 Chk2 Inhibition Pathway

Introduction

Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage.[1] Activated in response to genotoxic stress, particularly DNA double-strand breaks (DSBs), Chk2 plays a pivotal role in cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic integrity.[2][3] Its central role in the DNA damage response (DDR) pathway makes it a compelling target for cancer therapy. The inhibition of Chk2 can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation, by abrogating cell cycle checkpoints and promoting mitotic catastrophe.

This compound has been identified as a novel and selective ATP-competitive inhibitor of Chk2.[4][5] This technical guide provides a comprehensive overview of the Chk2 inhibition pathway by this compound, detailing its mechanism of action, cellular effects, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in oncology and cell signaling.

The Chk2 Signaling Pathway in DNA Damage Response

The ATM-Chk2 signaling cascade is a primary pathway activated by DNA double-strand breaks.[6][7] Upon DNA damage, the Ataxia-Telangiectasia Mutated (ATM) kinase is recruited to the damage sites and activated. ATM then phosphorylates Chk2 at threonine 68 (Thr68), leading to Chk2 dimerization and full activation through autophosphorylation.[3]

Once activated, Chk2 phosphorylates a multitude of downstream substrates to initiate cellular responses:

-

Cell Cycle Arrest: Chk2 phosphorylates Cdc25A and Cdc25C phosphatases, leading to their degradation or sequestration in the cytoplasm.[3] This prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, inducing G1/S and G2/M phase arrest.[2][8]

-

Apoptosis: Chk2 can phosphorylate p53 on serine 20, disrupting its interaction with MDM2 and leading to p53 stabilization and accumulation.[3] This promotes the transcription of pro-apoptotic genes.

-

DNA Repair: Chk2 influences DNA repair mechanisms by phosphorylating key proteins such as BRCA1 and BRCA2, which are essential for homologous recombination repair.[2][3]

This compound: A Potent and Selective Chk2 Inhibitor

This compound, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), was identified through high-throughput screening as a novel chemotype for Chk2 inhibition.[4] It is a reversible and ATP-competitive inhibitor with high selectivity for Chk2 over other kinases, including the functionally related Chk1.[5][9]

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in various assays. The data below is compiled from multiple studies.

| Target | Assay Type | IC50 Value | Reference(s) |

| Chk2 | Cell-free kinase assay | 200 nM | [9][10][11] |

| Chk2 | In vitro kinase assay | 240 nM | [5][10][12] |

| Histone H1 | Phosphorylation assay | 240 nM | [9][10] |

| Chk1 | Kinase assay | > 10 µM | [5][9][11] |

| Brk | Kinase assay | 210 nM | [10] |

| c-Met | Kinase assay | 6,000 nM | [10] |

| IGFR | Kinase assay | 7,400 nM | [10] |

| LCK | Kinase assay | 7,100 nM | [10] |

Mechanism of Action: ATP-Competitive Inhibition

Biochemical and structural studies have confirmed that this compound acts as an ATP-competitive inhibitor.[5][12] The co-crystal structure of this compound in complex with the catalytic domain of Chk2 reveals that the inhibitor binds directly to the ATP-binding pocket.[5] This binding prevents ATP from accessing the active site, thereby inhibiting the kinase's phosphotransferase activity. The high selectivity of this compound for Chk2 over Chk1 is attributed to specific structural differences in their respective ATP-binding pockets.[5]

Cellular Effects of Chk2 Inhibition by this compound

In cellular contexts, this compound has been shown to potentiate the cytotoxic effects of DNA-damaging agents, such as gemcitabine, in various cancer cell lines.[10][13]

Key cellular effects include:

-

Inhibition of Chk2 Phosphorylation: this compound effectively inhibits the gemcitabine-induced autophosphorylation of Chk2 (at Ser516) and its activation phosphorylation (at Thr68).[13]

-

Enhanced Apoptosis: Co-treatment of pancreatic cancer cells with this compound and gemcitabine leads to a synergistic increase in apoptotic cell death, as evidenced by increased PARP cleavage and caspase-3/7 activity.[13]

-

Increased ROS Production: The combination of this compound and gemcitabine enhances the production of reactive oxygen species (ROS), contributing to increased cytotoxicity. This effect can be reversed by treatment with antioxidants like N-acetylcysteine (NAC).[13]

Key Experimental Protocols

In Vitro Chk2 Kinase Assay

This protocol is adapted from methodologies used to determine the IC50 of Chk2 inhibitors.[10]

-

Reaction Mixture: Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 20 µM ATP.

-

Enzyme and Substrate: Add recombinant human Chk2 enzyme and a suitable substrate (e.g., histone H1 or a synthetic peptide substrate like Chk2tide).

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a DMSO-only control.

-

Initiation and Incubation: Initiate the reaction by adding radiolabeled [γ-³²P]ATP. Incubate the mixture at 30°C for 20-30 minutes.

-

Termination and Detection: Stop the reaction by adding phosphoric acid. Spot the mixture onto phosphocellulose paper and wash to remove unincorporated ATP.

-

Quantification: Measure the incorporated radioactivity using a scintillation counter. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Chk2 Phosphorylation

This protocol is based on studies evaluating the cellular activity of this compound.[13]

-

Cell Treatment and Lysis: Plate cells (e.g., MIA PaCa-2) and treat with gemcitabine, this compound, or a combination for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Chk2 (Thr68), anti-total Chk2).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

X-ray Crystallography of Chk2-NSC 109555 Complex

This protocol is a summary of the methodology described for solving the co-crystal structure.[5]

-

Protein Expression and Purification: Express the catalytic domain of human Chk2 (e.g., residues 210-531) in E. coli and purify using affinity and size-exclusion chromatography.

-

Complex Formation: Incubate the purified Chk2 protein with a molar excess of this compound (dissolved in DMSO) to form the Chk2-inhibitor complex.

-

Crystallization: Screen for crystallization conditions using the hanging-drop vapor diffusion method. Crystals of the Chk2-NSC 109555 complex can be grown in a buffer containing Tris pH 7.2.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known Chk2 structure as the search model. Refine the model against the experimental data, building the inhibitor into the electron density maps.

-

Structural Analysis: Analyze the final refined structure to determine the binding mode of this compound within the Chk2 active site and identify key molecular interactions.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Chk2. Its mechanism as an ATP-competitive inhibitor has been elucidated through biochemical and structural studies. By targeting a central node in the DNA damage response pathway, this compound effectively abrogates Chk2 signaling, leading to the sensitization of cancer cells to genotoxic agents. The synergistic enhancement of apoptosis and ROS production when combined with chemotherapy highlights its therapeutic potential. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of Chk2 inhibitors as a promising strategy in oncology. However, it is noted that while potent in vitro, this compound was found to be inactive in cellular assays in some studies, leading to the development of derivatives with improved properties.[14]

References

- 1. scbt.com [scbt.com]

- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. This compound ditosylate | Checkpoint Kinases | Tocris Bioscience [tocris.com]

- 10. caymanchem.com [caymanchem.com]

- 11. targetmol.cn [targetmol.cn]

- 12. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of NSC 109555: A Selective Chk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response pathway. Identified through high-throughput screening, this bis-guanylhydrazone represents a novel chemotype for Chk2 inhibition. Extensive in vitro studies have characterized its mechanism of action, inhibitory activity, and selectivity against other kinases. The co-crystal structure of this compound in complex with the Chk2 catalytic domain has provided detailed insights into its binding mode, facilitating structure-activity relationship studies for the development of new analogs. While preclinical studies have suggested in vivo antiproliferative activity in leukemia models, comprehensive in vivo efficacy, pharmacokinetic, and toxicology data are not extensively available in the public domain. To date, there is no evidence of this compound having entered clinical trials. This guide provides a comprehensive overview of the discovery, development, and experimental characterization of this compound.

Discovery

This compound was identified as a promising lead compound from a screen of over 100,000 compounds from the National Cancer Institute (NCI) Developmental Therapeutics Program. The screening assay utilized a fluorescence polarization-based immobilized metal ion affinity (IMAP) technology to detect the phosphorylation of a fluorescently labeled substrate by Chk2.

Mechanism of Action and In Vitro Activity

This compound is a selective and reversible ATP-competitive inhibitor of Chk2.[1][2] In vitro kinase assays have demonstrated its potent inhibition of Chk2 kinase activity.

Data Presentation: In Vitro Inhibitory Activity of this compound

| Target Kinase | Assay Type | Substrate | IC50 (nM) | Reference |

| Chk2 | Cell-free kinase assay | 200 | [1] | |

| Chk2 | In vitro kinase assay | Histone H1 | 240 | [1] |

| Chk1 | Kinase profiling | >10,000 | ||

| Brk | Kinase profiling | 210 | ||

| c-Met | Kinase profiling | 6,000 | ||

| IGFR | Kinase profiling | 7,400 | ||

| LCK | Kinase profiling | 7,100 |

Structural Biology: Co-crystal Structure with Chk2

To elucidate the molecular basis of its inhibitory activity, the co-crystal structure of this compound in complex with the catalytic domain of human Chk2 was solved to a resolution of 2.05 Å (PDB code: 2W0J).[3][4] The structure confirmed that this compound binds to the ATP-binding pocket of Chk2 in an elongated conformation.[3]

Key binding interactions include:

-

Water-mediated hydrogen bonds: The urea group of this compound forms water-mediated hydrogen bonds with the hinge region of Chk2.

-

Van der Waals interactions: The aryl moiety of the phenyl guanidinohydrazone engages in van der Waals interactions within the ATP-binding pocket.

-

Polar interactions: The guanidinium terminus forms polar interactions with Glu273.

The crystal structure also revealed a unique hydrophobic pocket adjacent to the bound inhibitor, presenting an opportunity for the rational design of more potent and selective analogs.[5]

Cellular Activity

This compound has demonstrated biological activity in various cancer cell lines:

-

Induction of Autophagy: It has been shown to induce autophagy in L1210 leukemia cells.

-

Potentiation of Chemotherapy: In pancreatic adenocarcinoma cell lines (MIA PaCa-2, CFPAC-1, PANC-1, and BxPC-3), this compound (at 1,250 nM) potentiates the cytotoxicity induced by gemcitabine. This is accompanied by a reduction in gemcitabine-induced Chk2 phosphorylation and an enhancement of reactive oxygen species (ROS) production in MIA PaCa-2 cells.

Preclinical Development

In Vivo Efficacy

Pharmacokinetics and Toxicology

Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) and the toxicological profile of this compound is not publicly available.[11]

Clinical Development

A thorough search of clinical trial registries, including ClinicalTrials.gov, indicates that this compound has not been evaluated in human clinical trials.[12][13][14][15][16]

Experimental Protocols

In Vitro Chk2 Kinase Assay (Radiometric)

This protocol is a representative method for determining Chk2 kinase activity.

Materials:

-

Active Chk2 enzyme (recombinant, full-length human Chk2)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[17]

-

Substrate: Histone H1

-

[γ-³²P]ATP

-

This compound (or other inhibitors) dissolved in DMSO

-

P81 phosphocellulose paper

-

1% phosphoric acid solution

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the desired concentration of Histone H1, and the test compound (this compound) at various concentrations.

-

Add the active Chk2 enzyme to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[17]

-

Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percent inhibition of Chk2 activity at each inhibitor concentration and determine the IC50 value.

Crystallization of Chk2 in Complex with this compound

This protocol outlines the steps for obtaining co-crystals of the Chk2 catalytic domain with this compound.[3]

Materials:

-

Purified catalytic domain of human Chk2 (e.g., 10 mg/mL in 25 mM Tris pH 7.2, 150 mM NaCl, 2 mM TCEP)[3]

-

This compound (1 mM in DMSO)

-

Crystallization buffer (determined through screening)

-

Hanging-drop vapor diffusion plates

Procedure:

-

Incubate the purified Chk2 catalytic domain with a molar excess of this compound. A final DMSO concentration of up to 10% (v/v) may be used to ensure inhibitor solubility.[3]

-

Incubate the protein-inhibitor mixture at room temperature for 30 minutes, followed by 1.5 hours at 4°C.[3]

-

Centrifuge the mixture to remove any precipitated compound.[3]

-

Set up crystallization trials using the hanging-drop vapor diffusion method by mixing the protein-inhibitor complex with various crystallization buffers.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

If initial trials do not yield diffraction-quality crystals, streak seeding using previously grown Chk2-ADP crystals can be employed.[3]

-

Once crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen for X-ray diffraction data collection.

Visualizations

Signaling Pathway of Chk2 Activation and Downstream Effects

Caption: Simplified Chk2 signaling pathway upon DNA damage and the inhibitory action of this compound.

Experimental Workflow for In Vitro Chk2 Kinase Assay

Caption: Workflow for determining the IC50 of this compound against Chk2 using a radiometric kinase assay.

Logical Relationship of this compound Development Phases

Caption: The developmental progression of this compound from discovery to its current preclinical status.

References

- 1. medkoo.com [medkoo.com]

- 2. NSC-109555 ditosylate | 66748-43-4 | Chk | MOLNOVA [molnova.com]

- 3. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]

- 9. Frontiers | Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics, chemical interactions, and toxicological risk assessment in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trial Registration at ClinicalTrials.gov between May and October 2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The Role of NSC 109555 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A key player in this network is the serine/threonine kinase Checkpoint Kinase 2 (Chk2), which acts as a critical transducer in the ATM-Chk2 signaling pathway, primarily activated by DNA double-strand breaks (DSBs). Upon activation, Chk2 phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis. The reliance of many cancer cells on specific DDR pathways for survival presents a therapeutic vulnerability. NSC 109555 has been identified as a potent and selective inhibitor of Chk2, representing a promising lead compound for the development of novel cancer therapeutics that can sensitize tumor cells to DNA-damaging agents. This guide provides an in-depth technical overview of the role of this compound in the DNA damage response, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action of this compound

This compound is a bis-guanylhydrazone that functions as a selective, reversible, and ATP-competitive inhibitor of Chk2 kinase.[1] Its primary role in the DNA damage response is to block the catalytic activity of Chk2, thereby preventing the phosphorylation of its downstream targets. This inhibition effectively abrogates the G2/M checkpoint, a critical cell cycle arrest point that allows cells to repair DNA damage before entering mitosis.[2][3] By forcing cells with damaged DNA to prematurely enter mitosis, this compound can lead to mitotic catastrophe and subsequent apoptotic cell death, particularly in cancer cells that often have a defective G1 checkpoint and are therefore more reliant on the G2/M checkpoint for survival.[3]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Source |

| Chk2 | 240 | [4] |

| Chk1 | > 10,000 | [1] |

Table 2: Cellular Activity of this compound in Combination with Gemcitabine in Pancreatic Cancer Cells

| Cell Line | Treatment | Cell Viability (% of control) | Fold-change in Apoptosis | Source |

| MIA PaCa-2 | Gemcitabine (0.5 µM) | ~60% | - | [2] |

| This compound (10 µM) | ~90% | - | [2] | |

| Gemcitabine + this compound | ~30% | ~3.5 | [2] | |

| CFPAC-1 | Gemcitabine (0.5 µM) | ~70% | - | [2] |

| This compound (10 µM) | ~95% | - | [2] | |

| Gemcitabine + this compound | ~40% | ~3.0 | [2] |

Signaling Pathways

The following diagram illustrates the ATM-Chk2 signaling pathway and the point of intervention by this compound.

Caption: ATM-Chk2 signaling pathway in response to DNA double-strand breaks and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in the DNA damage response.

In Vitro Chk2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Chk2 kinase.

Materials:

-

Recombinant human Chk2 enzyme

-

Histone H1 substrate

-

[(\gamma)-32P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant Chk2 enzyme, Histone H1 substrate, and the appropriate concentration of this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding [(\gamma)-32P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [(\gamma)-32P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic effect of this compound alone and in combination with a DNA-damaging agent.

Materials:

-

Cancer cell line of interest (e.g., MIA PaCa-2 pancreatic cancer cells)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

DNA-damaging agent (e.g., gemcitabine, etoposide)

-

MTT reagent or CellTiter-Glo® reagent

-

Spectrophotometer or luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound, the DNA-damaging agent, or a combination of both. Include a vehicle-treated control group.

-

Incubate the cells for a specified duration (e.g., 72 hours).

-

For the MTT assay, add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance at 570 nm.

-

For the CellTiter-Glo® assay, add the reagent to each well and measure the luminescence.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Generate dose-response curves and calculate IC50 values. For combination treatments, the combination index (CI) can be calculated to determine synergism, additivity, or antagonism.

Western Blot Analysis for Phospho-Chk2

Objective: To determine if this compound inhibits the activation of Chk2 in response to DNA damage.

Materials:

-

Cancer cell line

-

This compound

-

DNA-damaging agent (e.g., doxorubicin, etoposide)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-(\beta)-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to attach.

-

Pre-treat cells with this compound or vehicle for a specified time (e.g., 1 hour).

-

Induce DNA damage by adding the DNA-damaging agent and incubate for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Chk2 signal to total Chk2 and the loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To evaluate the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint.

Materials:

-

Cancer cell line

-

This compound

-

DNA-damaging agent

-

Ethanol (for fixation)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound and/or a DNA-damaging agent as described previously.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

(\gamma)H2AX Foci Formation Assay

Objective: To visualize and quantify DNA double-strand breaks and assess the impact of this compound on DNA damage persistence.

Materials:

-

Cancer cell line

-

Coverslips

-

This compound

-

DNA-damaging agent

-

Paraformaldehyde (for fixation)

-

Triton X-100 (for permeabilization)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) ((\gamma)H2AX)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate.

-

Treat the cells with this compound and/or a DNA-damaging agent.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-(\gamma)H2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of (\gamma)H2AX foci per nucleus using image analysis software.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for investigating the effects of this compound.

Caption: A typical workflow for a cell viability assay to assess the cytotoxic effects of this compound.

Caption: An experimental workflow to investigate the abrogation of the G2/M checkpoint by this compound.

Conclusion

This compound is a valuable research tool for elucidating the intricacies of the DNA damage response and holds therapeutic promise as a Chk2 inhibitor. Its ability to selectively target Chk2 provides a means to potentiate the efficacy of conventional DNA-damaging chemotherapeutics, particularly in cancers with compromised G1 checkpoint control. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the cellular and molecular effects of this compound and to explore its potential in novel cancer therapy strategies. Further research focusing on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of predictive biomarkers will be crucial for the clinical translation of Chk2 inhibitors like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Abrogation of the G2/M checkpoint as a chemosensitization approach for alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G2 checkpoint abrogation and checkpoint kinase-1 targeting in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC 109555 and the Abrogation of the G2/M Cell Cycle Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the compound NSC 109555 and its role in modulating the cell cycle, with a specific focus on its function as a Checkpoint kinase 2 (Chk2) inhibitor and its impact on the G2/M checkpoint. This document synthesizes available data to offer a comprehensive resource for researchers in oncology and cell biology.

Core Concepts: this compound and the G2/M Checkpoint

This compound is a potent and selective ATP-competitive inhibitor of Checkpoint kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2] Chk2 is a key effector in the signaling cascade initiated by DNA double-strand breaks, leading to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.[1][2]

The G2/M checkpoint is a crucial surveillance mechanism that prevents cells with damaged DNA from entering mitosis, thereby maintaining genomic integrity. Upon DNA damage, Chk2 is activated and subsequently phosphorylates downstream targets, including the phosphatase Cdc25C. This phosphorylation leads to the inactivation and cytoplasmic sequestration of Cdc25C, preventing it from dephosphorylating and activating the Cyclin B1/CDK1 complex, which is essential for mitotic entry.

This compound, by inhibiting Chk2, is not known to induce cell cycle arrest as a standalone agent. Instead, its primary mechanism of action in the context of the cell cycle is the abrogation of the G2/M checkpoint . In the presence of DNA-damaging agents, such as chemotherapy, this compound can override the damage-induced cell cycle arrest, forcing cells with unrepaired DNA to enter mitosis, a process that often leads to mitotic catastrophe and apoptosis. This property makes this compound a potential chemosensitizing agent.

Quantitative Data Presentation

The primary application of this compound investigated in the literature is its ability to potentiate the cytotoxic effects of chemotherapeutic agents. The following table summarizes the synergistic cytotoxic effects of this compound in combination with gemcitabine in various pancreatic cancer cell lines.

| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |

| MIA PaCa-2 | Gemcitabine | ~1.5 | |

| This compound | >10 | ||

| Gemcitabine + this compound (1:10 ratio) | <0.5 | <1 (Synergistic) | |

| Panc-1 | Gemcitabine | ~2.0 | |

| This compound | >10 | ||

| Gemcitabine + this compound (1:10 ratio) | <0.7 | <1 (Synergistic) | |

| CFPAC-1 | Gemcitabine | ~0.8 | |

| This compound | >10 | ||

| Gemcitabine + this compound (1:10 ratio) | <0.3 | <1 (Synergistic) | |

| BxPC-3 | Gemcitabine | ~0.5 | |

| This compound | >10 | ||

| Gemcitabine + this compound (1:10 ratio) | <0.2 | <1 (Synergistic) |

Data is synthesized from the findings of Duong et al., 2013, which demonstrated a strong synergistic antitumour effect of the combination treatment.[1][2][3]

Signaling Pathways and Experimental Workflows

Chk2 Signaling Pathway and Inhibition by this compound

Caption: The Chk2 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental Workflow for G2/M Checkpoint Abrogation Assay

Caption: A general experimental workflow for assessing G2/M checkpoint abrogation.

Experimental Protocols

The following are detailed, representative protocols for key experiments to investigate the effect of this compound on the G2/M checkpoint.

Cell Culture and Treatment

-

Cell Line Maintenance: Culture human pancreatic cancer cells (e.g., MIA PaCa-2, Panc-1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will allow for approximately 70-80% confluency at the time of harvesting.

-

Treatment:

-

Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and Gemcitabine (e.g., 10 mM in sterile water).

-

Treat cells with the following conditions:

-

Vehicle control (DMSO)

-

Gemcitabine alone (e.g., 0.5 µM)

-

This compound alone (e.g., 5 µM)

-

Combination of Gemcitabine and this compound.

-

-

Incubate the treated cells for the desired time points (e.g., 24, 48 hours).

-

Cell Cycle Analysis by Flow Cytometry

-

Harvesting:

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Trypsinize the cells and collect them in a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with 5 mL of PBS.

-

Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, and G2/M phases).

-

An abrogation of the G2/M checkpoint will be observed as a decrease in the G2/M population in the combination treatment group compared to the gemcitabine-only group, often accompanied by an increase in the sub-G1 (apoptotic) population.

-

Western Blotting for Cell Cycle Markers

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-Histone H3 (Ser10) (a marker for mitotic cells)

-

Cyclin B1

-

Phospho-Chk2 (Thr68)

-

Total Chk2

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

A decrease in phospho-Chk2 and an increase in phospho-Histone H3 in the combination treatment group compared to the gemcitabine-only group would indicate checkpoint abrogation.

-

Conclusion

This compound is a valuable research tool for investigating the role of the Chk2-mediated DNA damage response. Its ability to abrogate the G2/M checkpoint, particularly in combination with DNA-damaging agents, highlights its potential as a chemosensitizer. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic and mechanistic implications of Chk2 inhibition in cancer biology. Further studies are warranted to fully elucidate the cell cycle effects of this compound and its potential clinical applications.

References

- 1. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

NSC 109555: A Technical Guide on its Role in Apoptosis of Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555, also known as DDUG, is a selective, reversible, and ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). Emerging research has highlighted its potential in cancer therapy, not as a direct inducer of apoptosis, but as a chemosensitizer that enhances the apoptotic effects of DNA-damaging agents. This technical guide provides an in-depth overview of the available data on this compound, its mechanism of action in modulating apoptotic pathways, and detailed experimental protocols for its study.

Core Mechanism of Action: Chk2 Inhibition

This compound functions as a potent inhibitor of Chk2, a critical serine/threonine kinase in the DNA damage response pathway. In response to DNA damage, Chk2 is activated and phosphorylates a range of downstream targets to initiate cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis. By inhibiting Chk2, this compound can disrupt the cell's ability to arrest the cell cycle for DNA repair, thereby pushing cancer cells with damaged DNA towards an apoptotic fate. This mechanism is particularly relevant when used in combination with DNA-damaging chemotherapeutic agents like gemcitabine.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Chk2 inhibition) | 0.2 µM | Cell-free kinase assay | |

| IC50 (Chk1 inhibition) | > 10 µM | Cell-free kinase assay | |

| IC50 (Histone H1 phosphorylation) | 0.24 µM | in vitro | |

| Potentiation of Gemcitabine-induced cytotoxicity | 1,250 nM (this compound) | MIA PaCa-2, CFPAC-1, PANC-1, and BxPC-3 pancreatic cancer cells | [1] |

Signaling Pathway

The primary signaling pathway influenced by this compound is the DNA damage response pathway. The following diagram illustrates the role of Chk2 and the effect of its inhibition by this compound in the context of DNA damage-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay is used to quantify the percentage of cells undergoing apoptosis.

Workflow Diagram:

Detailed Protocol:

-

Cell Preparation: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, a chemotherapeutic agent (e.g., gemcitabine), or a combination of both for the specified time period.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant that may contain apoptotic cells.

-

Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.[2]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[3]

Western Blot for Cytochrome c Release

This method is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Workflow Diagram:

References

NSC 109555 in Leukemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. In the context of leukemia, where genomic instability is a hallmark, targeting key components of the DDR, such as Chk2, presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the core principles underlying the investigation of this compound and other selective Chk2 inhibitors in leukemia research. While direct studies on this compound in leukemia are limited, this document synthesizes available data on Chk2 inhibition in leukemia to provide a foundational understanding for researchers in this field.

Core Concepts: The Role of Chk2 in Leukemia

Checkpoint Kinase 2 is a key transducer kinase in the ATM-Chk2 signaling cascade, which is activated in response to DNA double-strand breaks. In leukemia cells, this pathway plays a crucial role in determining cell fate following DNA damage, which can be induced by endogenous oncogenic stress or exogenous chemotherapeutic agents.

Upon DNA damage, the ATM (Ataxia Telangiectasia Mutated) kinase is activated and subsequently phosphorylates Chk2 at Threonine 68 (Thr68), leading to Chk2 dimerization and full activation through autophosphorylation. Activated Chk2 then phosphorylates a range of downstream substrates to orchestrate cellular responses, including cell cycle arrest, DNA repair, and apoptosis. Key downstream targets relevant to leukemia include:

-

p53: Chk2 phosphorylation of p53 on Serine 20 stabilizes p53, leading to the transcriptional activation of pro-apoptotic genes and cell cycle inhibitors like p21.

-

CDC25 Phosphatases (A and C): Chk2-mediated inhibitory phosphorylation of CDC25A and CDC25C prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, leading to arrest at the G1/S and G2/M checkpoints.

-

BRCA1: Chk2 interacts with and phosphorylates BRCA1, a key player in homologous recombination-mediated DNA repair.

In certain leukemia subtypes, such as Acute Promyelocytic Leukemia (APL) with the PML-RARα fusion protein, Chk2 function can be suppressed, contributing to leukemogenesis. Therefore, inhibiting Chk2 with molecules like this compound could potentially sensitize leukemia cells to DNA-damaging agents or exploit existing vulnerabilities in the DDR pathway.

Quantitative Data on Chk2 Inhibition in Leukemia

Table 1: In Vitro Cytotoxicity of Chk1/Chk2 Inhibitors in Leukemia Cell Lines

| Inhibitor | Leukemia Cell Line | IC50 (24 hrs) | Reference |

| PF-0477736 | RPMI-8402 (T-ALL) | 57 nM | [1] |

| PF-0477736 | BV-173 (B-ALL, BCR-ABL1+) | 82 nM | [1] |

| PF-0477736 | NALM-6 (B-ALL) | 1426 nM | [1] |

Table 2: Apoptosis Induction by Chk1/Chk2 Inhibitors in Leukemia Cells

| Inhibitor | Leukemia Model | Treatment Conditions | Apoptosis (% of Cells) | Reference |

| PF-0477736 | Sensitive ALL cell lines | Varies (dose-dependent) | Significant increase at 24 and 48 hrs | [1] |

| AZD7762 + ara-C | Primary AML samples | 100 nM AZD7762 + 2 µM ara-C (48 hrs) | Enhanced apoptosis compared to ara-C alone | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Chk2 inhibitors in leukemia research. Below are representative protocols for key experiments.

Western Blot Analysis for Phospho-Chk2 (Thr68)

This protocol is for the detection of the activated form of Chk2.

1. Cell Lysis:

- Culture leukemia cells to the desired density and treat with this compound or other compounds as required.

- Harvest cells by centrifugation and wash with ice-cold PBS.

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

- Collect the supernatant containing the protein lysate.

2. Protein Quantification:

- Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Electrotransfer:

- Denature equal amounts of protein by boiling in Laemmli sample buffer.

- Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for phospho-Chk2 (Thr68) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

5. Detection:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Strip and re-probe the membrane for total Chk2 and a loading control (e.g., GAPDH or β-actin) for normalization.[3][4]

Cell Viability Assay (WST-1 or MTS)

This assay measures the metabolic activity of cells as an indicator of viability.

1. Cell Seeding:

- Seed leukemia cells in a 96-well plate at a predetermined optimal density.

2. Compound Treatment:

- Treat the cells with a serial dilution of this compound or other test compounds. Include a vehicle control.

- Incubate for the desired time period (e.g., 24, 48, 72 hours).

3. Assay Reagent Addition:

- Add WST-1 or MTS reagent to each well according to the manufacturer's instructions.

- Incubate for 1-4 hours at 37°C.

4. Absorbance Measurement:

- Measure the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment and Harvesting:

- Treat leukemia cells with this compound or other compounds for the desired duration.

- Harvest cells by centrifugation and wash with cold PBS.

2. Staining:

- Resuspend the cells in Annexin V binding buffer.

- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

- Incubate in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

- Analyze the stained cells by flow cytometry.

- Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][2]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

1. Cell Fixation:

- Treat cells as required, then harvest and wash with PBS.

- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

- Incubate at -20°C for at least 2 hours.

2. Staining:

- Centrifuge the fixed cells and wash with PBS to remove the ethanol.

- Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

- Incubate in the dark for 30 minutes at room temperature.

3. Flow Cytometry Analysis:

- Analyze the DNA content of the cells using a flow cytometer.

- The resulting histogram can be used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows relevant to the study of this compound in leukemia.

Caption: ATM-Chk2 signaling pathway in response to DNA damage and its inhibition by this compound.

Caption: General experimental workflow for evaluating the effects of a Chk2 inhibitor in leukemia cells.

Conclusion and Future Directions

This compound, as a selective inhibitor of Chk2, holds therapeutic potential in the context of leukemia by modulating the DNA damage response. While direct experimental evidence in leukemia models is currently lacking, the established role of the ATM-Chk2 pathway in leukemia cell survival and the promising results from other Chk1/Chk2 inhibitors provide a strong rationale for its investigation. Future research should focus on evaluating the single-agent activity of this compound in a panel of leukemia cell lines and primary patient samples, as well as its potential to synergize with existing chemotherapeutic agents. The detailed protocols and conceptual framework provided in this guide offer a solid foundation for researchers to embark on such investigations, ultimately aiming to translate the targeting of Chk2 into novel therapeutic strategies for leukemia patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of checkpoint kinase targeting therapy in acute myeloid leukemia with complex karyotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Phospho-CHEK2 (Thr68) antibody (29012-1-AP) | Proteintech [ptglab.com]

- 5. mdpi.com [mdpi.com]

Crystal Structure of NSC 109555 with Checkpoint Kinase 2 (Chk2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure of the potent and selective inhibitor NSC 109555 in complex with its target, Checkpoint Kinase 2 (Chk2). The structural and functional data presented herein offer a valuable resource for the rational design of novel Chk2 inhibitors for therapeutic applications.

Introduction to Chk2 and this compound

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the DNA damage response pathway.[1] Activated by genomic instability and DNA damage, Chk2 can trigger cell cycle arrest to allow for DNA repair or induce apoptosis if the damage is too severe.[1] As such, inhibitors of Chk2 are of significant interest in oncology, potentially enhancing the efficacy of DNA-damaging chemotherapeutics.[1][2]

This compound is a novel, potent, and selective ATP-competitive inhibitor of Chk2.[1][2][3] Its unique chemical scaffold represents a promising starting point for the development of new Chk2-targeted therapies.[1][3] The co-crystal structure of this compound with the catalytic domain of Chk2 provides a detailed molecular blueprint for understanding its inhibitory mechanism and for guiding structure-based drug design efforts.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of this compound with Chk2 and the crystallographic data for the complex.

Table 1: Inhibitor Potency and Selectivity

| Compound | Target | IC50 (nM) | Inhibition Type |

| This compound | Chk2 | 240[1][2][3] | ATP-competitive[1][2] |

| This compound | Chk1 | > 10,000[1][2] | - |

Table 2: Crystallographic Data and Refinement Statistics for Chk2-NSC 109555 Complex (PDB ID: 2W0J)

| Data Collection | |

| Space group | P3221[1] |

| Cell dimensions | |

| a, b, c (Å) | 90.9, 90.9, 93.6[1] |

| α, β, γ (°) | 90, 90, 120 |

| Resolution (Å) | 2.05[2] |

| Rsym or Rmerge | - |

| I / σI | - |

| Completeness (%) | - |

| Redundancy | - |

| Refinement | |

| Resolution (Å) | 2.05 |

| No. reflections | - |

| Rwork / Rfree | - |

| No. atoms | |

| Protein | - |

| Ligand | - |

| Water | - |

| B-factors | |

| Protein | - |

| Ligand | - |

| Water | - |

| R.m.s. deviations | |

| Bond lengths (Å) | - |

| Bond angles (°) | - |

Note: Detailed refinement statistics were not available in the public search results. For complete data, refer to the PDB entry 2W0J.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the Chk2 signaling pathway and the experimental workflows for protein purification and structure determination.

References

- 1. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 2. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2w0j - Crystal structure of Chk2 in complex with this compound, a specific inhibitor - Summary - Protein Data Bank Japan [pdbj.org]

Methodological & Application

NSC 109555: In Vitro Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of NSC 109555, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). The following sections detail its mechanism of action, recommended working concentrations derived from published literature, and detailed protocols for key experimental assays.

Mechanism of Action

This compound functions as a selective inhibitor of Chk2, a crucial serine/threonine kinase involved in the DNA damage response pathway.[1][2][3][4] Upon DNA damage, Chk2 is activated, leading to cell cycle arrest to allow for DNA repair or, in cases of severe damage, apoptosis.[1][3][4] By inhibiting Chk2, this compound can prevent this cell cycle arrest, potentially sensitizing cancer cells to DNA-damaging agents. It has been shown to be highly selective for Chk2 over Chk1.[5][6]

Quantitative Data Summary: In Vitro Working Concentrations

The effective in vitro concentration of this compound varies depending on the assay type and cell line used. The following table summarizes key quantitative data from the literature.

| Assay Type | Target/Cell Line | Effective Concentration (IC50) | Notes | Reference |

| Cell-Free Kinase Assay | Checkpoint Kinase 2 (Chk2) | 200 nM | ATP-competitive inhibition. | [5] |

| In Vitro Kinase Assay | Chk2 | 240 nM | Inhibition of Chk2 autophosphorylation and phosphorylation of histone H1.[1][4][5] | [1][4][5] |

| In Vitro Kinase Assay | Checkpoint Kinase 1 (Chk1) | > 10 µM | Demonstrates high selectivity for Chk2 over Chk1.[6] | [6] |

| Cell Growth Inhibition | L1210 leukemia cells | Not specified | Induces autophagy. | [5] |

| Chemosensitization | Pancreatic Cancer Cells (MIA PaCa-2, CFPAC-1, PANC-1, BxPC-3) | 1,250 nM (1.25 µM) | Potentiates gemcitabine-induced cytotoxicity. | [5] |

| Apoptosis Induction | MIA PaCa-2 cells | 5 µM | Used in combination with 0.5 µM gemcitabine to enhance apoptotic cell death. | [7] |

Signaling Pathway

This compound targets the ATM-Chk2 signaling pathway, which is a critical component of the cellular response to DNA damage.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to characterize the effects of this compound.

Protocol 1: In Vitro Chk2 Kinase Assay

This protocol is designed to determine the IC50 of this compound against Chk2 in a cell-free system.

Materials:

-

Recombinant human Chk2 enzyme

-

Histone H1 (as substrate)

-

ATP, [γ-32P]ATP

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

In a microcentrifuge tube, combine the kinase reaction buffer, recombinant Chk2 enzyme, and histone H1 substrate.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP and a tracer amount of [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of Chk2 inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cell Viability and Chemosensitization Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability and its ability to sensitize cancer cells to a chemotherapeutic agent like gemcitabine.

Materials:

-

Pancreatic cancer cell lines (e.g., MIA PaCa-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Gemcitabine (stock solution in sterile water or PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound alone, gemcitabine alone, or a combination of both. Include a vehicle control (DMSO). A common concentration for this compound in combination studies is 1.25 µM.[5]

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Analysis by Western Blot for PARP Cleavage

This protocol determines the induction of apoptosis by examining the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Materials:

-

MIA PaCa-2 cells

-

This compound

-

Gemcitabine

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

Primary antibody against a loading control (e.g., α-tubulin or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Experimental Workflow:

Procedure:

-

Culture and treat MIA PaCa-2 cells as described in the workflow diagram.[7]

-

After treatment, harvest the cells and lyse them using RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against PARP overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of a cleaved PARP fragment (approximately 89 kDa) indicates apoptosis.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

References

- 1. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: NSC 109555 Solubility in DMSO and PBS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed information and protocols regarding the solubility of NSC 109555, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2)[1][2][3]. Understanding the solubility of this compound in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) is critical for the design and reproducibility of in vitro and in vivo experiments. These notes offer quantitative solubility data, step-by-step protocols for solution preparation and solubility determination, and visual guides to the experimental workflow and the relevant biological pathway.

Data Presentation: Solubility of this compound

The solubility of this compound in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS, pH 7.2) is summarized below. It is important to note that DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds, while PBS is an aqueous buffer, and the solubility in it, especially when prepared from a DMSO stock, is typically referred to as kinetic solubility[4][5][6].

| Solvent | Concentration | Notes |

| DMSO | 20 mg/mL | A high concentration stock solution can be prepared. |

| PBS (pH 7.2) | 10 mg/mL | Represents good aqueous solubility for a small molecule. |

Data sourced from Cayman Chemical product information[1].

Experimental Protocols